molecular formula C19H11F3N2O2 B2669587 N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide CAS No. 2034602-34-9

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2669587
CAS No.: 2034602-34-9
M. Wt: 356.304
InChI Key: DLYBZHAFGKPHQF-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a trifluoromethyl group and an indole derivative, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then subjected to acylation reactions to introduce the benzamide moiety. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate the reactions efficiently. The purification process often involves recrystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents and trifluoromethylating agents are used under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(trifluoromethyl)benzamide: Does not contain the indole derivative, affecting its biological activity and applications.

Uniqueness

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the indole derivative and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H12F3N1O1\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_1

Molecular Weight: 303.27 g/mol

CAS Number: Not specified in the available literature.

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity: Compounds derived from benzo[cd]indole structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis and autophagy in cancer cells through lysosomal targeting mechanisms .
  • Anti-inflammatory Effects: The compound may also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α, which is crucial in various inflammatory diseases .

Biological Activity Summary

Activity Type Description Reference
Anticancer Induces apoptosis and autophagy in cancer cells; targets lysosomes for enhanced therapeutic effect.
Anti-inflammatory Modulates TNF-α levels, potentially reducing inflammation in various models.
Cellular Uptake Enters cells via polyamine transporters localized in lysosomes.

Case Studies

  • Hepatocellular Carcinoma (HCC):
    • A study evaluated the effects of a benzo[cd]indole derivative on HCC. The compound demonstrated significant inhibition of cell migration and induced cell death through autophagy and apoptosis pathways.
    • Dosage: Effective at concentrations around 50 µM, with a notable reduction in tumor growth observed in vivo .
  • Inflammatory Response:
    • In a model assessing the anti-inflammatory properties, the compound exhibited a dose-dependent decrease in TNF-α secretion, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent findings highlight the importance of structural modifications on biological activity:

  • Trifluoromethyl Substituent: The introduction of trifluoromethyl groups has been associated with enhanced potency against specific cancer cell lines.
  • Lysosomal Targeting: The ability to target lysosomes is crucial for the efficacy of this class of compounds, as it facilitates selective induction of cellular stress responses leading to apoptosis .

Properties

IUPAC Name

N-(2-oxo-1H-benzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2/c20-19(21,22)11-4-1-3-10(9-11)17(25)23-14-7-8-15-16-12(14)5-2-6-13(16)18(26)24-15/h1-9H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYBZHAFGKPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C3C=CC=C4C3=C(C=C2)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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